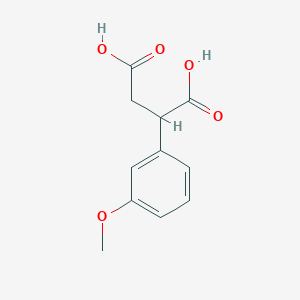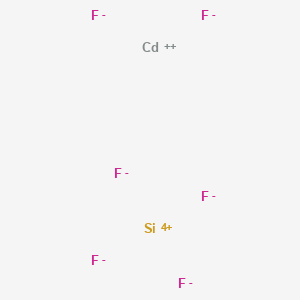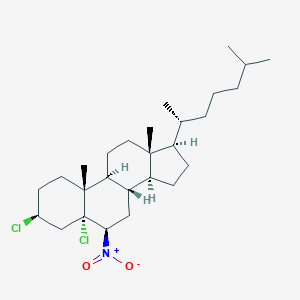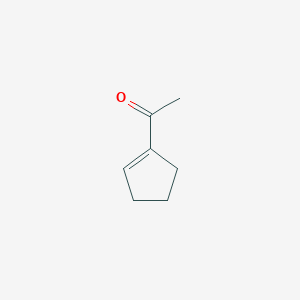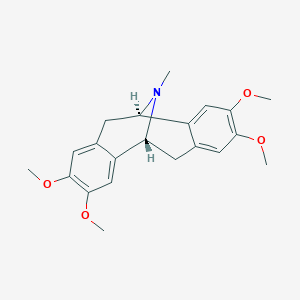
(+)-Argemonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Argemonine is an alkaloid compound found in the Argemone mexicana plant. It has been used in traditional medicine for its analgesic, anti-inflammatory, and antispasmodic properties. In recent years, there has been a growing interest in the scientific research of (+)-Argemonine due to its potential therapeutic applications.
Applications De Recherche Scientifique
Structural Analysis and Properties
The structure of (+)-Argemonine has been a subject of research due to its intriguing chemical characteristics. Martell, Soine, and Kier (1967) identified the structure of argemonine as (−)- N -methylpavine through chemical and spectral evidence (Martell, Soine & Kier, 1967). Additionally, Mason, Vane, and Whitehurst (1967) conducted studies on the circular dichroism and absolute configuration of argemonine, enhancing our understanding of its optical properties (Mason, Vane & Whitehurst, 1967).
Alkaloid Analysis and Derivatives
Research has also focused on identifying and analyzing the alkaloids related to (+)-Argemonine. Abdel-monem and Soine (1967) worked on the structures of degradation products of (+)-N-methylpavine, which is closely related to argemonine (Abdel-monem & Soine, 1967). In 1993, Velcheva et al. isolated two new pavine alkaloids along with argemonine from Thalictrum simplex, expanding the chemical family related to argemonine (Velcheva et al., 1993).
Pharmacological and Biological Studies
In the field of pharmacology and biology, argemonine and its derivatives have been studied for their potential applications. Singh et al. (2016) explored the cytotoxicity of alkaloids isolated from Argemone mexicana on SW480 human colon cancer cell lines, contributing to the understanding of argemonine's biological effects (Singh et al., 2016). Leyva-Peralta et al. (2015) investigated the anti-proliferative activity of Argemone gracilenta and identified argemonine as one of the active components exhibiting significant effects (Leyva-Peralta et al., 2015).
Propriétés
Numéro CAS |
16584-62-6 |
|---|---|
Nom du produit |
(+)-Argemonine |
Formule moléculaire |
C21H25NO4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(1R,9R)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m1/s1 |
Clé InChI |
QEOWCPFWLCIQSL-IAGOWNOFSA-N |
SMILES isomérique |
CN1[C@@H]2CC3=CC(=C(C=C3[C@H]1CC4=CC(=C(C=C24)OC)OC)OC)OC |
SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
SMILES canonique |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



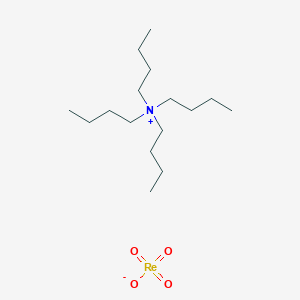
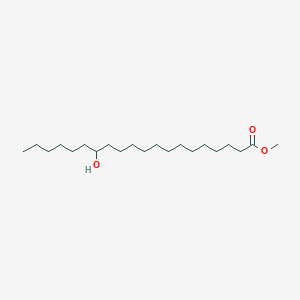
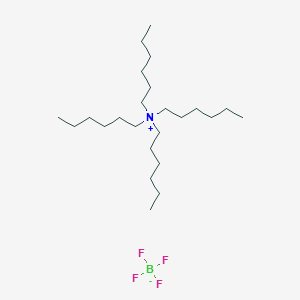
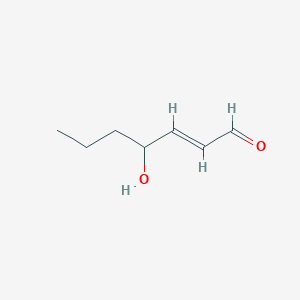
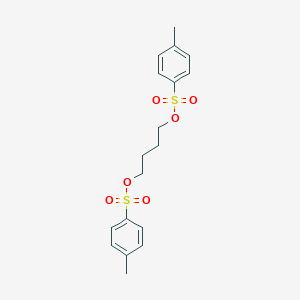
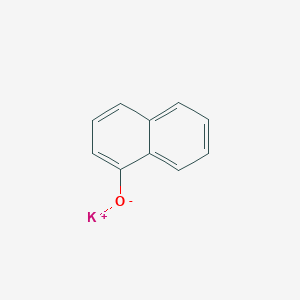
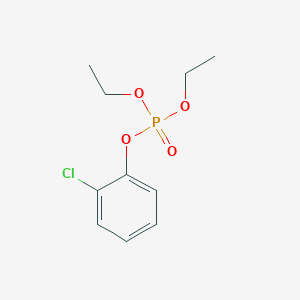

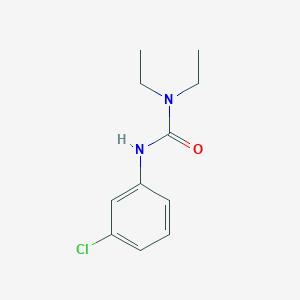
![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
